molecular formula C19H19N5O2 B2677591 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide CAS No. 2034465-78-4

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide

Cat. No.: B2677591
CAS No.: 2034465-78-4
M. Wt: 349.394
InChI Key: RGEICXWRVWCOFJ-UHFFFAOYSA-N
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Description

“N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It had an IC50 value of 2 nM in vitro and inhibited glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves a strategy of skeleton transition . This strategy is based on the discovery of pyrazole-benzamide . The synthesis of these compounds often involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed by nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO .

Mechanism of Action

The exact mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide is not fully understood. However, it is believed to act through multiple pathways, including the modulation of oxidative stress, inflammation, and apoptosis. This compound has been shown to increase the expression of antioxidant enzymes and decrease the production of pro-inflammatory cytokines. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant in the body, and decrease the levels of reactive oxygen species. This compound has also been shown to increase the activity of acetylcholinesterase, an enzyme that is important for cognitive function. Additionally, this compound has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide is its high purity and stability, which makes it suitable for use in laboratory experiments. This compound has also been shown to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide. One area of interest is the potential use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for this compound in these conditions. Another area of interest is the potential use of this compound as a radioprotective agent in cancer treatment. Future studies should focus on the efficacy and safety of this compound in this context. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for further development.

Synthesis Methods

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-chloronicotinic acid with 2-aminopyrazine to form 2-(2-pyrazinyl)nicotinic acid. This intermediate is then reacted with 3-(1-methyl-1H-pyrazol-4-yl)propylamine to form the desired product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, this compound has been studied for its potential use as a radioprotective agent in cancer treatment.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-24-12-14(10-23-24)18-15(20-8-9-21-18)11-22-19(25)17-7-6-13-4-2-3-5-16(13)26-17/h2-5,8-10,12,17H,6-7,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEICXWRVWCOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3CCC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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